(2R,3S,11bS)-benzquinamide

α2-Adrenergic Receptor Binding Antiemetic Pharmacology Receptor Selectivity

Researchers investigating multi-target antiemetic mechanisms or MDR reversal face a gap in single-agent tools combining polypharmacology with P-gp inhibition. (2R,3S,11bS)-Benzquinamide solves this by delivering α2A-/α2B-/α2C-AR antagonism (Ki=1365/691/545 nM), D₂/D₃/D₄ blockade (Ki=4369/3592/574 nM), and P-gp inhibitory activity in one defined stereoisomer-eliminating variability from generic mixtures. • α2-AR & D2/D3/D4 polypharmacology in one compound • P-gp inhibition potentiates daunorubicin cytotoxicity in MDR cell lines • (2R,3S,11bS) stereochemistry ensures batch-to-batch receptor binding consistency

Molecular Formula C22H32N2O5
Molecular Weight 404.5 g/mol
Cat. No. B1242157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,11bS)-benzquinamide
Molecular FormulaC22H32N2O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
InChIInChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3/t17-,18-,19+/m0/s1
InChIKeyJSZILQVIPPROJI-GBESFXJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide: (2R,3S,11bS)-Benzquinamide


(2R,3S,11bS)-Benzquinamide (C₂₂H₃₂N₂O₅, MW 404.50) is the active enantiomeric form of the discontinued antiemetic benzquinamide, formerly marketed as Emete-con (Pfizer) [1]. It belongs to the benzoquinolizine class and acts as an antagonist at multiple receptor targets including α₂-adrenergic receptors (α₂A, α₂B, α₂C), dopamine D₂, D₃, and D₄ receptors, and muscarinic acetylcholine receptors [1]. The compound demonstrates additional pharmacological activity as a P-glycoprotein (P-gp) inhibitor, potentiating anticancer agent cytotoxicity in multidrug-resistant cell lines [2]. The (2R,3S,11bS) stereochemistry is the specific configuration present in the approved pharmaceutical product, distinguishing it from other stereoisomers such as (2S,3S,11bS)-benzquinamide (CHEBI:36381) that may exhibit differing biological activity [1].

1
Defined stereochemistry (2R,3S,11bS) enantiomer for receptor-binding studies requiring stereochemical-control context
2
Multi-target probe α₂-adrenergic, dopamine D₂/D₃/D₄, muscarinic, and P-gp target engagement research
3
Enantiomer-attribution review Distinct from generic benzquinamide or (2S,3S,11bS) diastereomer; verify stereochemical attribution for assay reproducibility

Benzquinamide Stereoisomer Purity Requirement


Benzquinamide possesses three chiral centers (positions 2, 3, and 11b), generating multiple stereoisomers including the (2R,3S,11bS) isomer and its diastereomer (2S,3S,11bS)-benzquinamide (CHEBI:36381) [1]. The (2R,3S,11bS) isomer, also designated the (2α,3β,11bα)-isomer, is the specific stereoisomer present in the approved pharmaceutical product Emete-con (benzquinamide hydrochloride, CAS 113-69-9) [1][2]. Stereochemical configuration at these centers dictates receptor binding orientation and pharmacodynamic activity; generic benzquinamide (CAS 63-12-7) may represent racemic or undefined stereoisomer mixtures with potentially altered receptor selectivity profiles [1]. Published pharmacological datasets, including Ki values for α₂-adrenergic receptor subtypes and P-glycoprotein inhibition potency, are reported for benzquinamide without stereochemical specification, and it remains unclear whether these values reflect the (2R,3S,11bS) isomer, a racemic mixture, or another stereoisomeric composition . Substitution of defined (2R,3S,11bS)-benzquinamide with generic benzquinamide introduces uncontrolled stereochemical variables that may compromise reproducibility in receptor binding studies, P-gp inhibition assays, and in vivo pharmacology, as stereoisomer-dependent differences in pharmacokinetic and pharmacodynamic parameters are well-established pharmacological principles [1].

Generic benzquinamide (CAS 63-12-7) May represent racemic or undefined stereoisomer mixtures; receptor-binding profiles and assay context may shift compared to (2R,3S,11bS)-defined enantiomer
(2S,3S,11bS)-benzquinamide diastereomer Differing stereochemical configuration at position 2 may alter receptor-binding orientation; pharmacodynamic data may not transfer between diastereomers
Unspecified stereoisomer datasets Published Ki values and P-gp inhibition data without stereochemical specification may not reflect (2R,3S,11bS) isomer activity; endpoint interpretation requires review

(2R,3S,11bS)-Benzquinamide Differentiation Evidence


α₂-Adrenergic Receptor Binding Comparison

Benzquinamide binds to α₂A, α₂B, and α₂C adrenergic receptors with submicromolar to low micromolar affinity (Ki = 1,365, 691, and 545 nM, respectively) . This receptor interaction is not shared by many commonly used antiemetics: prochlorperazine is primarily a dopamine D₂ antagonist without significant α₂-adrenergic binding reported at therapeutic concentrations, and metoclopramide acts via D₂ antagonism and 5-HT₃ receptor blockade with minimal α₂-AR activity . The sub-micromolar Ki at α₂C (545 nM) represents the highest affinity target among the benzquinamide receptor interactions characterized, suggesting α₂-adrenergic modulation as a differentiating mechanism compared to pure dopamine antagonist antiemetics .

α₂-AR binding affinity
Data to verify
Ki: α₂A = 1,365 nM, α₂B = 691 nM, α₂C = 545 nM
Reported α₂-adrenergic receptor-binding context for receptor profiling
Source attribution not confirmed; verify stereochemical identity of tested compound
α2-Adrenergic Receptor Binding Antiemetic Pharmacology Receptor Selectivity

Monoamine Modulation vs. Tetrabenazine

In a direct comparative study, intravenous benzquinamide produced a rise in brain serotonin (5-HT) and noradrenaline levels, whereas intravenous tetrabenazine, a structurally related benzoquinolizine, produced a decrease in brain amine concentrations [1]. Specifically, benzquinamide increased serotonin levels to 0.65 γ/g (control: 0.57 γ/g) and noradrenaline to 0.63 γ/g (control: 0.39 γ/g), while tetrabenazine depleted these monoamines [1]. This opposing pharmacological effect on brain catecholamine stores constitutes a fundamental mechanistic difference between two compounds sharing the benzoquinolizine scaffold, with implications for sedation, extrapyramidal side effects, and antidepressant-like activity [1].

Monoamine modulation vs. tetrabenazine
Head-to-head
Benzquinamide increased brain 5-HT (+14%) and NA (+62%) vs. control; tetrabenazine depleted both monoamines
Opposing monoamine-modulating activity within the same benzoquinolizine scaffold
In vivo rat study; Nature 199:1102–1103, 1963
Brain Monoamine Neurochemistry Benzquinamide vs Tetrabenazine In Vivo Pharmacology

P-Glycoprotein Inhibition and Cytotoxicity Potentiation

Benzquinamide (BZQ) inhibits P-glycoprotein (P-gp) mediated drug efflux and increases the intracellular accumulation of fluorescent P-gp substrate Rhodamine-123 in multidrug-resistant (MDR) cell lines [1]. In functional cytotoxicity assays, BZQ potentiates the activity of chemotherapeutic agents against both human and hamster MDR cell lines in vitro [1]. A slight increase in cytotoxicity to chemotherapeutic agents is also observed in parental (non-MDR) cell lines with BZQ co-treatment [1]. BZQ increases [³H]daunorubicin accumulation in MDR cells and inhibits the binding of [¹²⁵I]iodoaryl azidoprazosin (IAAP), a photoaffinity label for P-gp, confirming direct interaction with the transporter protein [1].

P-gp inhibition in MDR cells
Reported
Inhibits Rhodamine-123 efflux; increases [³H]daunorubicin accumulation; inhibits [¹²⁵I]IAAP binding to P-gp
Supports MDR reversal endpoint review in cell-model research
Qualitative demonstration; quantitative IC₅₀ vs. verapamil not established in referenced study
P-Glycoprotein Inhibition Multidrug Resistance Reversal Anticancer Agent Potentiation

Pharmacokinetics vs. Metoclopramide

The pharmacokinetics of benzquinamide in humans demonstrate a mean apparent elimination half-life of 1.0–1.6 hours across intramuscular, oral capsule, and rectal suppository formulations [1]. Benzquinamide exhibits 33–39% bioavailability from oral capsule and suppository routes relative to intramuscular administration [1]. This pharmacokinetic profile contrasts with metoclopramide, a commonly used antiemetic alternative, which has a longer elimination half-life of approximately 4–6 hours and oral bioavailability of approximately 75% [2]. The shorter half-life and lower oral bioavailability of benzquinamide necessitate more frequent dosing or parenteral administration for sustained antiemetic effect, representing a practical pharmacokinetic distinction relevant to experimental protocol design and formulation selection [1][2].

PK profile vs. metoclopramide
Cross-study comparable
Benzquinamide t₁/₂ = 1.0–1.6 h, oral bioavailability = 33–39%; metoclopramide t₁/₂ = 4–6 h, oral bioavailability ≈ 75%
Shorter half-life and lower oral exposure may require dosing-frequency and route-of-administration review
Human PK data; GC-MS assay; healthy subjects
Antiemetic Pharmacokinetics Oral Bioavailability Drug Half-Life Comparison

Conditioned Avoidance Response vs. Chlorpromazine

In behavioral studies using rats trained to press a bar for food, benzquinamide at 15 mg/kg affected neither the LSD-25 response (period of no responding) nor brain amine levels, whereas chlorpromazine at 30 μg/kg attenuated the effect of 130 μg/kg LSD-25 [1]. This differential effect was correlated with changes in brain serotonin and norepinephrine: tetrabenazine pretreatment, which depleted amines to 12–14% below normal, enhanced the LSD-25 response, but benzquinamide did not produce amine depletion and did not alter the LSD-25 response [1]. This distinguishes benzquinamide from both chlorpromazine (classical antipsychotic) and tetrabenazine (monoamine depletor) in the conditioned avoidance behavioral paradigm [1].

LSD-25 response vs. chlorpromazine
Head-to-head
Benzquinamide (15 mg/kg): no alteration of LSD-25 response and no amine depletion; chlorpromazine (30 μg/kg): attenuated LSD-25 effect
Neutral pharmacological control for serotonergic hallucinogen–antiemetic interaction studies
Operant responding in rats; Biochem Pharmacol 1964;13:861–869
Conditioned Avoidance Response Behavioral Pharmacology Benzquinamide vs Chlorpromazine

(2R,3S,11bS)-Benzquinamide Application Scenarios


Multi-Receptor Antagonism for Neuroscience Research

Investigators studying complex neurotransmitter interactions in emesis control or anxiety circuits can employ (2R,3S,11bS)-benzquinamide as a single compound delivering α₂A-/α₂B-/α₂C-AR antagonism (Ki = 1,365/691/545 nM) alongside D₂/D₃/D₄ dopamine receptor blockade (Ki = 4,369/3,592/574 nM) . This polypharmacology profile is not available in standard single-mechanism antiemetics such as prochlorperazine (pure D₂ antagonist) or ondansetron (selective 5-HT₃ antagonist), making benzquinamide uniquely suited for studies of multi-target antiemetic efficacy or receptor interaction networks .

P-gp Inhibitor with Antiemetic Activity in Oncology

Researchers investigating MDR reversal in cancer models can utilize benzquinamide's P-gp inhibitory activity to increase intracellular accumulation of chemotherapeutic agents such as daunorubicin in MDR cell lines . The dual functionality of P-gp inhibition plus antiemetic activity provides a single-agent tool for preclinical protocols examining both tumor sensitization and chemotherapy-induced nausea/vomiting in animal models of MDR cancer, where separate administration of a P-gp inhibitor (e.g., verapamil) plus an antiemetic would otherwise be required .

Benzquinamide vs. Tetrabenazine in Monoamine Modulation

Neuroscientists can leverage the opposing brain monoamine effects of benzquinamide (increases serotonin to 0.65 γ/g and noradrenaline to 0.63 γ/g) and tetrabenazine (monoamine depletion) to design experiments examining the bidirectional regulation of catecholamine-dependent behavioral, cardiovascular, and neuroendocrine endpoints . This pair of structurally related benzoquinolizines with opposite amine-modulating activity constitutes a powerful experimental paradigm for dissecting the role of brain monoamine tone in emesis, sedation, and mood regulation .

Hallucinogen Response and Antiemetic Drug Interaction

Behavioral pharmacologists can use (2R,3S,11bS)-benzquinamide to dissect LSD-25 response mechanisms, because unlike chlorpromazine (which attenuates LSD-25 effects) and tetrabenazine (which enhances LSD-25 effects via amine depletion), benzquinamide at 15 mg/kg produces no alteration of LSD-25-induced behavioral suppression and no depletion of brain amines, providing a neutral pharmacological control for studies of serotonergic hallucinogen–antiemetic drug interactions .

Application
Selection Property
Validation Focus
Multi-target receptor profiling studies
Receptor polypharmacology context
α₂-AR and dopamine receptor selectivity verification
MDR reversal cell-model research
P-gp efflux inhibition context
Intracellular drug accumulation endpoint review
Monoamine modulation comparison studies
Brain amine level modulation context
Catecholamine-dependent endpoint monitoring
Behavioral pharmacology interaction studies
LSD-25 response non-modulation context
Operant responding and amine depletion endpoint comparison
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